KH7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kaliumborhydrid ist eine anorganische Verbindung, die aus Kalium und Wasserstoff besteht. Es ist ein Alkalimetallhydrid und wird durch die chemische Formel KH dargestellt. Kaliumborhydrid ist ein weißer Feststoff, obwohl kommerzielle Proben oft grau erscheinen. Es ist eine starke Superbase, die sehr reaktiv ist und häufig in der organischen Synthese verwendet wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Kaliumborhydrid wird durch die direkte Kombination von Kaliummetall und Wasserstoffgas bei Temperaturen zwischen 200 und 350 Grad Celsius hergestellt. Die Reaktion verläuft wie folgt: [ 2K + H_2 \rightarrow 2KH ] Diese Methode wurde von Sir Humphry Davy kurz nach seiner Entdeckung von Kalium im Jahr 1807 entdeckt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Kaliumborhydrid in der Regel in einer kontrollierten Umgebung hergestellt, um die Sicherheit aufgrund seiner hohen Reaktivität zu gewährleisten. Es wird häufig als Aufschlämmung in Mineralöl oder Paraffinwachs verkauft, um eine sicherere Handhabung und Dosierung zu ermöglichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reaktion mit Wasser: Kaliumborhydrid reagiert heftig mit Wasser unter Bildung von Kaliumhydroxid und Wasserstoffgas: [ KH + H_2O \rightarrow KOH + H_2 ]

Deprotonierungsreaktionen: Als Superbase wird Kaliumborhydrid verwendet, um Carbonylverbindungen zu deprotonieren, um Enolate und Amine zu bilden, um Amide zu bilden

Häufige Reagenzien und Bedingungen:

Wasser: Reagiert unter Bildung von Kaliumhydroxid und Wasserstoffgas.

Carbonylverbindungen: Deprotonierung unter Bildung von Enolaten.

Amine: Deprotonierung unter Bildung von Amiden.

Hauptprodukte:

Kaliumhydroxid (KOH): Bildet sich aus der Reaktion mit Wasser.

Enolate und Amide: Bilden sich aus Deprotonierungsreaktionen

Wissenschaftliche Forschungsanwendungen

Kaliumborhydrid wird aufgrund seiner starken basischen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen sind:

Organische Synthese: Wird als Base in verschiedenen organischen Reaktionen verwendet, darunter Cyclisierungen, Kondensationen, Umlagerungen, Eliminierungs- und Reduktionsreaktionen.

Deprotonierungsmittel: Wird verwendet, um Carbonylverbindungen und Amine zu deprotonieren, um Enolate und Amide zu bilden

Hydrid-Donor: Wirkt als Hydrid-Donor für Lewis-Säuren wie Borate und Borane.

Wirkmechanismus

Kaliumborhydrid entfaltet seine Wirkungen hauptsächlich durch seine starken basischen Eigenschaften. Es wirkt als Superbase, was bedeutet, dass es basischer ist als Natriumhydrid. Dadurch kann es verschiedene Verbindungen effektiv deprotonieren und so die Bildung von Enolaten und Amiden ermöglichen. Die beteiligten molekularen Zielstrukturen und Pfade umfassen Carbonylverbindungen und Amine, die deprotoniert werden, um jeweils Enolate und Amide zu bilden .

Wirkmechanismus

Potassium hydride exerts its effects primarily through its strong basic properties. It acts as a superbase, which means it is more basic than sodium hydride. This allows it to effectively deprotonate various compounds, facilitating the formation of enolates and amides. The molecular targets and pathways involved include carbonyl compounds and amines, which are deprotonated to form enolates and amides, respectively .

Vergleich Mit ähnlichen Verbindungen

Kaliumborhydrid ähnelt anderen Alkalimetallhydriden wie:

- Lithiumhydrid (LiH)

- Natriumhydrid (NaH)

- Rubidiumhydrid (RbH)

- Caesiumhydrid (CsH)

Einzigartigkeit: Kaliumborhydrid ist aufgrund seiner höheren Basizität im Vergleich zu Natriumhydrid einzigartig, was es in bestimmten Deprotonierungsreaktionen effektiver macht. Es ist auch reaktiver und erfordert aufgrund seiner pyrophonen Natur eine sorgfältige Handhabung .

Eigenschaften

CAS-Nummer |

330676-02-3 |

|---|---|

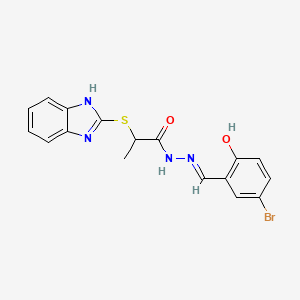

Molekularformel |

C17H15BrN4O2S |

Molekulargewicht |

419.3 g/mol |

IUPAC-Name |

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |

InChI-Schlüssel |

WILMXUAKQKGGCC-JTQLQIEISA-N |

SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Isomerische SMILES |

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Kanonische SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KH7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is KH7's primary target and how does it interact with it?

A1: this compound is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. This compound specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of this compound-mediated sAC inhibition?

A2: this compound's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, this compound has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does this compound affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. This compound treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does this compound affect vascular endothelial function?

A4: Yes, this compound has been shown to influence vascular endothelial function. Studies show that this compound treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of this compound in studying sperm function?

A5: this compound has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with this compound does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about this compound's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding this compound's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about this compound's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of this compound's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for this compound?

A9: The provided research articles focus on the biological activity of this compound and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about this compound's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of this compound. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A11: this compound's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, this compound effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of this compound in sAC research?

A12: The discovery and characterization of this compound as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. This compound provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for this compound research?

A13: Given the involvement of sAC in diverse physiological processes, this compound research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.